molecular formula C14H11F2NO4S B263610 Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate

Cat. No. B263610
M. Wt: 327.3 g/mol
InChI Key: LQNZTOXWKSCEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used for the treatment of pain and inflammation. It is a salicylate derivative that is structurally similar to aspirin. Diflunisal has been used for the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.

Mechanism of Action

Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It specifically inhibits COX-2, which is induced during inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, which results in the reduction of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. This compound has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has several advantages for lab experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. It is readily available and can be easily synthesized. However, this compound has some limitations as well. It has been shown to have a narrow therapeutic window, which means that the dose needs to be carefully monitored to avoid toxicity. This compound has also been associated with gastrointestinal side effects, such as nausea, vomiting, and diarrhea.

Future Directions

There are several future directions for the study of Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of the potential of this compound for the treatment of other conditions, such as Alzheimer's disease and cancer. Additionally, the mechanisms of action of this compound need to be further elucidated to fully understand its anti-inflammatory and analgesic properties.

Synthesis Methods

The synthesis of Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate involves the reaction between 2,4-difluorobenzenesulfonyl chloride and methyl 4-aminobenzoate in the presence of a base. The reaction results in the formation of this compound, which is then purified by recrystallization.

Scientific Research Applications

Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to have antipyretic and antithrombotic effects.

properties

Molecular Formula

C14H11F2NO4S

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 4-[(2,4-difluorophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H11F2NO4S/c1-21-14(18)9-2-5-11(6-3-9)17-22(19,20)13-7-4-10(15)8-12(13)16/h2-8,17H,1H3

InChI Key

LQNZTOXWKSCEHA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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